5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and agrochemicals. The presence of amino and nitrile functional groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method involves grinding the reactants together, which facilitates a quick and efficient synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis approach mentioned above can be scaled up for industrial applications. The use of p-toluenesulfonic acid as a catalyst is advantageous due to its availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acetic anhydride and trifluoroacetic anhydride, which can convert the amino group into acetamide and trifluoroacetamide derivatives.
Oxidation and Reduction:
Major Products Formed
Acetamide and Trifluoroacetamide Derivatives: These are formed when the amino group reacts with acetic anhydride and trifluoroacetic anhydride, respectively.
Scientific Research Applications
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and insecticides.
Biological Studies: It has been studied for its cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The exact mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some pyrazole derivatives are known to inhibit p38α kinase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-5-aminopyrazole: Known for its antagonistic activity against the Neuropeptide Y receptor type 5.
5-amino-4-(3-methoxyphenyl)-3-thiomethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Exhibits potent GABA inhibition with selectivity towards insect receptors.
Uniqueness
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyrimidine moiety and the presence of both amino and nitrile groups
Properties
IUPAC Name |
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQKULDQYMETRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368054 |
Source
|
Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56898-44-3 |
Source
|
Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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